(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone
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Overview
Description
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone is a chemical compound that features a bromopyridine and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone typically involves the reaction of 6-bromopyridine-2-carboxylic acid with 4-fluoro-3-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-methoxybenzene
- (2-Fluoro-3-methoxyphenyl)boronic acid
Uniqueness
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone is unique due to the presence of both a bromopyridine and a fluoro-methoxyphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9BrFNO2 |
---|---|
Molecular Weight |
310.12 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)-(4-fluoro-3-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H9BrFNO2/c1-18-11-7-8(5-6-9(11)15)13(17)10-3-2-4-12(14)16-10/h2-7H,1H3 |
InChI Key |
ZRRPFRKUNCEJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C2=NC(=CC=C2)Br)F |
Origin of Product |
United States |
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